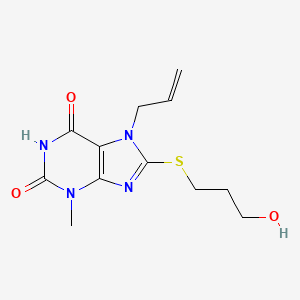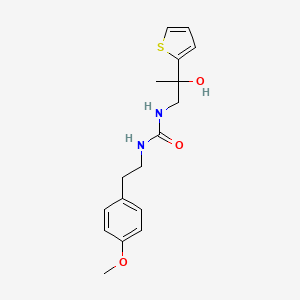![molecular formula C18H17NO4 B2697635 N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide CAS No. 2034436-75-2](/img/structure/B2697635.png)
N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves the methods and processes used to create the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Corrosion Inhibition
- Schiff base compounds, similar in structure to N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide, have been studied for their corrosion inhibitive properties. A study by Leçe, Emregül, and Atakol (2008) explored the effectiveness of such compounds as corrosion inhibitors for mild steel in acidic solutions.
Molecular Structure and Supramolecular Chemistry
- New derivatives of triflamide, which are structurally related to this compound, were synthesized and examined for their molecular and supramolecular properties. This research, conducted by Chipanina et al. (2020), focused on the interactions and hydrogen bonding behavior of these compounds.
Polymer Science
- In polymer science, phenolphthalein derivatives, which share a similar chemical backbone with this compound, have been synthesized and characterized. Fleischmann et al. (2012) demonstrated the production of pH-sensitive, color-changing polymeric materials using such derivatives.
Biofuel Production
- A study by Chen et al. (2016) explored the conversion of furfural to levulinate esters, which are potential biofuel feedstocks. The process utilized compounds structurally related to this compound.
Biosensor Development
- In the field of biosensors, N-(3-(4-(2-(4-hydroxyphenyl)propan-2-yl)phenoxy)propyl) 3-(5-hydroxy-1,4-dihydro-1,4-dioxonaphthalen-2(3)-yl)propionamide, a compound related to this compound, was used in a label-free electrochemical immunosensor for detecting bisphenol A. This work by Wang et al. (2014) demonstrates the potential for environmental monitoring applications.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13(22-14-6-3-2-4-7-14)18(20)19-12-15-9-10-17(23-15)16-8-5-11-21-16/h2-11,13H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEORVPDQSTLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide](/img/structure/B2697553.png)



![Allyl 1,3,7-trimethyl-5-(3-methylthiophen-2-yl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2697561.png)
![methyl 1-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]-5-nitro-2-oxopyridine-3-carboxylate](/img/structure/B2697562.png)
![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2697563.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2697565.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2697568.png)


![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/no-structure.png)
![1-Deoxy-1-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-D-glucitol](/img/structure/B2697575.png)
